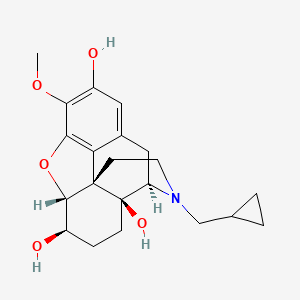

2-Hydroxy-3-methoxy-6beta-naltrexol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57355-35-8 |

|---|---|

Molecular Formula |

C21H27NO5 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,10-triol |

InChI |

InChI=1S/C21H27NO5/c1-26-17-14(24)8-12-9-15-21(25)5-4-13(23)19-20(21,16(12)18(17)27-19)6-7-22(15)10-11-2-3-11/h8,11,13,15,19,23-25H,2-7,9-10H2,1H3/t13-,15-,19+,20+,21-/m1/s1 |

InChI Key |

GWCHXDJGNDNHIQ-RERAUARKSA-N |

SMILES |

COC1=C(C=C2CC3C4(CCC(C5C4(C2=C1O5)CCN3CC6CC6)O)O)O |

Isomeric SMILES |

COC1=C(C=C2C[C@@H]3[C@@]4(CC[C@H]([C@H]5[C@@]4(C2=C1O5)CCN3CC6CC6)O)O)O |

Canonical SMILES |

COC1=C(C=C2CC3C4(CCC(C5C4(C2=C1O5)CCN3CC6CC6)O)O)O |

Other CAS No. |

57355-35-8 |

Synonyms |

2-hydroxy-3-methoxy-6 beta-naltrexol |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of 2-Hydroxy-3-methoxy-6β-naltrexol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and analytical quantification of 2-Hydroxy-3-methoxy-6β-naltrexol (HMN), a minor metabolite of the opioid antagonist naltrexone. While the in-depth pharmacological and toxicological profile of HMN remains an area for further investigation, this paper consolidates the existing scientific literature to serve as a foundational resource for researchers in pharmacology and drug development. Particular emphasis is placed on the metabolic pathway of its formation, analytical procedures for its quantification, and a discussion of potential synthetic strategies.

Discovery and Metabolic Pathway

The discovery of 2-Hydroxy-3-methoxy-6β-naltrexol is intrinsically linked to the study of naltrexone's metabolism. Naltrexone, a potent opioid receptor antagonist, undergoes extensive biotransformation in the body. The primary metabolic pathway involves the reduction of the 6-keto group to produce the major metabolite, 6β-naltrexol.[1][2]

However, further investigations into the metabolic fate of naltrexone revealed the existence of several minor metabolites, including 2-Hydroxy-3-methoxy-6β-naltrexol. The formation of HMN occurs through a two-step process. First, naltrexone is hydroxylated at the 2-position of the aromatic ring. Subsequently, the newly introduced hydroxyl group is methylated, a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT). This metabolic conversion highlights a secondary pathway for naltrexone clearance.

Below is a diagram illustrating the metabolic conversion of Naltrexone to 2-Hydroxy-3-methoxy-6β-naltrexol.

Caption: Metabolic pathway of Naltrexone to HMN.

Quantitative Analysis

The quantification of 2-Hydroxy-3-methoxy-6β-naltrexol in biological matrices presents an analytical challenge due to its low concentrations relative to the parent drug and its major metabolite. A key study by Verebey et al. established a gas-liquid chromatographic (GLC) method for the simultaneous determination of naltrexone, 6β-naltrexol, and HMN in human plasma, red blood cells, saliva, and urine.

Data Presentation

The following table summarizes the relative percentages of naltrexone and its metabolites found in human plasma and urine 16 and 24 hours after the administration of two 200 mg doses of naltrexone, as reported by Verebey et al.

| Compound | Relative Percentage in Plasma | Relative Percentage in Urine |

| 2-Hydroxy-3-methoxy-6β-naltrexol (HMN) | 23.1% | 14.4% |

| 6β-naltrexol | 73.5% | 76.6% |

| Naltrexone | 3.4% | 9.0% |

Data sourced from Verebey et al.

Experimental Protocol: Quantitative Determination by Gas-Liquid Chromatography

This protocol is a summary of the methodology described by Verebey et al. for the quantification of HMN.

1. Sample Preparation:

- Extraction: Biological fluids (plasma, urine, etc.) are subjected to a differential solvent extraction procedure to separate HMN, naltrexone, and 6β-naltrexol based on their differing polarities.

- Derivatization: The extracted analytes are derivatized to enhance their volatility and thermal stability for GLC analysis. For urine samples with higher concentrations, bis-(trimethylsilyl)trifluoroacetamide (BSTFA) is used as the derivatizing agent. For plasma and saliva with lower concentrations, pentafluoropropionate (PFPA) derivatives are prepared for more sensitive electron capture detection.

2. Gas-Liquid Chromatography (GLC) Conditions:

- Column: A suitable packed GLC column (e.g., 3% OV-17 on Gas-Chrom Q).

- Carrier Gas: Nitrogen at a constant flow rate.

- Temperature Program: An appropriate temperature program is used to achieve separation of the derivatized analytes.

- Detection: Flame ionization detection (FID) for BSTFA derivatives and electron capture detection (ECD) for PFPA derivatives.

3. Quantification:

- Standard Curves: Standard curves are generated using known concentrations of pure HMN, naltrexone, and 6β-naltrexol.

- Data Analysis: The peak areas of the analytes in the samples are compared to the standard curves to determine their concentrations.

The following diagram illustrates the analytical workflow for the quantification of HMN.

Caption: Analytical workflow for HMN quantification.

Synthesis of 2-Hydroxy-3-methoxy-6β-naltrexol

A potential strategy would involve the chemical modification of a more readily available precursor, such as naltrexone or a derivative thereof. The key transformations would be the introduction of a hydroxyl group at the 2-position and subsequent methylation.

Hypothetical Synthetic Approach:

-

Selective Protection: The other reactive functional groups in the naltrexone molecule, such as the 14-hydroxyl and the 6-keto groups, would likely require protection to ensure regioselective modification of the aromatic ring.

-

Aromatic Hydroxylation: Introduction of a hydroxyl group at the 2-position of the aromatic ring is a challenging transformation. Methods such as electrophilic aromatic substitution or oxidation of an organometallic derivative could be explored.

-

Methylation: The newly introduced hydroxyl group could be selectively methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

-

Deprotection: Removal of the protecting groups would yield the final product, 2-Hydroxy-3-methoxy-6β-naltrexol.

It is important to note that this is a speculative route, and significant optimization would be required to achieve a viable synthesis. The synthesis of methoxylated morphinan derivatives has been reported in the literature and could provide valuable insights for the development of a synthetic pathway for HMN.[3]

Conclusion and Future Directions

2-Hydroxy-3-methoxy-6β-naltrexol is a minor but intriguing metabolite of naltrexone. While its discovery has been established through metabolic studies and analytical methods for its quantification have been developed, a dedicated synthesis and a thorough pharmacological characterization are still lacking. Future research should focus on developing a robust synthetic route to obtain sufficient quantities of HMN for in-depth biological evaluation. Such studies would be crucial to fully understand its pharmacological profile, including its affinity for opioid receptors and its potential contribution to the overall therapeutic and side-effect profile of naltrexone. A comprehensive understanding of all metabolites is essential for a complete picture of a drug's disposition and activity, and further investigation into HMN is therefore warranted.

References

An In-depth Technical Guide to 2-Hydroxy-3-methoxy-6β-naltrexol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known properties of 2-Hydroxy-3-methoxy-6β-naltrexol (HMN), a minor metabolite of the opioid antagonist naltrexone. While extensive research has been conducted on naltrexone and its major metabolite, 6β-naltrexol, specific data for HMN remains limited. This document collates the available quantitative data, details established experimental protocols for its detection, and outlines its position within the metabolic cascade of naltrexone. This guide aims to serve as a foundational resource for researchers investigating the pharmacology and analytical chemistry of naltrexone metabolites.

Chemical Structure and Physicochemical Properties

2-Hydroxy-3-methoxy-6β-naltrexol is a derivative of naltrexone, characterized by the introduction of a hydroxyl group at the C-2 position and a methoxy group at the C-3 position of the morphinan skeleton.

Table 1: Physicochemical Properties of 2-Hydroxy-3-methoxy-6β-naltrexol

| Property | Value | Source |

| IUPAC Name | (4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,10-triol | PubChem CID: 5492306[1] |

| Molecular Formula | C₂₁H₂₇NO₅ | PubChem CID: 5492306[1] |

| Molecular Weight | 373.4 g/mol | PubChem CID: 5492306[1] |

| CAS Number | 57355-35-8 | PubChem CID: 5492306[1] |

| Canonical SMILES | COC1=C(C=C2C[C@@H]3[C@@]4(CC--INVALID-LINK--O)O)O | PubChem CID: 5492306[1] |

Metabolism and Pharmacokinetics

2-Hydroxy-3-methoxy-6β-naltrexol is a product of naltrexone's biotransformation in the body. Naltrexone is extensively metabolized in the liver, primarily by dihydrodiol dehydrogenases, to its major active metabolite, 6β-naltrexol.[2] HMN is considered a minor metabolite.

References

A Technical Whitepaper on the Prospective Human Pharmacokinetics of 2-Hydroxy-3-methoxy-6β-naltrexol

Disclaimer: As of the latest literature review, there are no publicly available studies detailing the pharmacokinetics of 2-Hydroxy-3-methoxy-6β-naltrexol (HMN) in humans. This compound has been identified as a novel, potent, and long-acting opioid antagonist in preclinical studies. This document, therefore, serves as a prospective guide, outlining the anticipated methodologies and frameworks for a future Phase I clinical trial to determine its human pharmacokinetic profile.

Introduction

2-Hydroxy-3-methoxy-6β-naltrexol (HMN) is a novel opioid antagonist derived from naltrexone. Preclinical evidence suggests it possesses high potency and a prolonged duration of action, making it a promising candidate for clinical development, potentially for the treatment of opioid use disorder. Understanding its pharmacokinetic (PK) profile—how the human body absorbs, distributes, metabolizes, and excretes the drug—is a critical next step in its development. This document outlines the established methodologies and theoretical frameworks that would be applied to a first-in-human (FIH) study of HMN.

Prospective Human Pharmacokinetic Profile

While quantitative data for HMN in humans is not yet available, a typical single ascending dose (SAD) study would aim to characterize the parameters listed in Table 1. These parameters are fundamental for determining the drug's safety, dosing regimen, and overall behavior in the body.

Table 1: Target Pharmacokinetic Parameters for a First-in-Human Study of 2-Hydroxy-3-methoxy-6β-naltrexol

| Parameter | Description | Unit |

|---|---|---|

| Cmax | Maximum observed plasma concentration | ng/mL |

| Tmax | Time to reach maximum plasma concentration | h |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng·h/mL |

| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | ng·h/mL |

| t1/2 | Terminal elimination half-life | h |

| CL/F | Apparent total clearance of the drug from plasma after oral administration | L/h |

| Vd/F | Apparent volume of distribution after oral administration | L |

Experimental Protocols

The characterization of HMN's pharmacokinetics in humans would necessitate rigorous and validated experimental protocols. The following sections detail the methodologies that would be employed in a typical Phase I clinical trial.

Study Design

A first-in-human study would likely be a randomized, double-blind, placebo-controlled, single ascending dose (SAD) study. Healthy, non-opioid-dependent volunteers would be enrolled. The primary objectives would be to assess the safety, tolerability, and pharmacokinetics of HMN.

The logical workflow for such a study is depicted below.

Biological activity of 2-Hydroxy-3-methoxy-6beta-naltrexol

Technical Whitepaper: Biological Activity of 6β-Naltrexol

Disclaimer: Extensive literature searches did not yield publicly available data on the specific biological activity of 2-Hydroxy-3-methoxy-6β-naltrexol. This compound is identified as a minor metabolite of naltrexone, but its pharmacological profile at opioid receptors has not been detailed in the accessible scientific literature. Therefore, this guide focuses on the biological activity of its parent compound, 6β-naltrexol , a major and pharmacologically active metabolite of naltrexone. The data, experimental protocols, and discussions herein pertain to 6β-naltrexol.

Introduction

6β-naltrexol (also known as 6β-hydroxynaltrexone) is the principal plasma metabolite of naltrexone, an opioid receptor antagonist used in the treatment of opioid and alcohol dependence. Formed through the action of dihydrodiol dehydrogenases, 6β-naltrexol circulates at concentrations significantly higher than the parent drug.[1] Its own distinct pharmacological profile contributes to the overall therapeutic and side-effect profile of naltrexone treatment. This document provides a comprehensive overview of the in vitro and in vivo biological activities of 6β-naltrexol, with a focus on its interaction with opioid receptors.

Opioid Receptor Binding Affinity

6β-naltrexol demonstrates high affinity for the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), with substantially lower affinity for the δ-opioid receptor (DOR).[1] In vitro binding assays are critical for determining these affinity constants (Ki), which indicate the concentration of the ligand required to occupy 50% of the receptors.

Quantitative Binding Affinity Data

The following table summarizes the opioid receptor binding affinities of 6β-naltrexol in comparison to its parent compound, naltrexone, and the related antagonist, naloxone.

| Compound | μ-Opioid Receptor (MOR) Ki | κ-Opioid Receptor (KOR) Ki | δ-Opioid Receptor (DOR) Ki | Source |

| 6β-Naltrexol | 2.12 nM | 7.24 nM | 213 nM | [1] |

| 6β-Naltrexol | 94 ± 25 pM (in guinea pig ileum) | - | - | [2] |

| Naltrexone | ~0.4 nM | ~4.8 nM | ~9.4 nM | [3][4] |

| Naloxone | ~2.3 nM | - | - | [2] |

Note: Ki values can vary based on experimental conditions, tissue source, and radioligand used.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay.

Objective: To determine the affinity of a test compound (e.g., 6β-naltrexol) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO cells or rodent brain tissue).[5]

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR, [³H]DPDPE for DOR).[5]

-

Test compound (6β-naltrexol).

-

Incubation buffer (e.g., 50 mM Tris buffer).

-

Wash buffer (ice-cold).

-

Scintillation fluid.

-

Filtration apparatus (cell harvester).[7]

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet to a specific protein concentration.

-

Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (approximating its Kd value), and varying concentrations of the unlabeled test compound (6β-naltrexol).[7]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]

-

Quantification: Place the filters in vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. The IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

In Vitro Functional Activity

Unlike naltrexone, which can act as an inverse agonist at the MOR, 6β-naltrexol is characterized as a neutral antagonist .[1][8] This means it blocks the receptor from being activated by agonists without affecting its basal (constitutive) signaling activity. This property is significant, as inverse agonists can precipitate withdrawal symptoms in opioid-dependent individuals, an effect that is much less pronounced with neutral antagonists.[8]

In Vivo Pharmacological Activity

In vivo studies are essential for understanding the physiological effects of 6β-naltrexol, including its potency as an antagonist and its duration of action.

Quantitative In Vivo Data

The antagonist potency of 6β-naltrexol has been evaluated in animal models, typically by measuring its ability to block the effects of an opioid agonist like morphine.

| Parameter | 6β-Naltrexol | Naltrexone | Naloxone | Animal Model | Source |

| Antagonist Potency (ID50) | 1300 µg/kg | 7 µg/kg | 16 µg/kg | Mouse Hotplate Test | [2] |

| Duration of Action (t½) | 340 min | 80 min | 125 min | Mouse Hotplate Test | [2] |

ID50: The dose of the antagonist required to inhibit 50% of the maximal effect of an agonist.

Experimental Protocol: Mouse Hotplate Test

This test assesses the antinociceptive (pain-relieving) properties of opioid agonists and the ability of antagonists to block this effect.

Objective: To determine the in vivo antagonist potency (ID50) of 6β-naltrexol against a centrally-acting opioid agonist.

Materials:

-

Male ICR mice or similar strain.[8]

-

Hotplate apparatus set to a constant temperature (e.g., 52-55°C).[9][10]

-

Transparent glass cylinder to confine the mouse to the hotplate surface.[11]

-

Opioid agonist (e.g., morphine).

-

Test antagonist (6β-naltrexol).

-

Vehicle control (e.g., saline).

-

Stopwatch.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room environment.

-

Baseline Latency: Place each mouse individually on the hotplate and measure the baseline latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[10]

-

Antagonist Administration: Administer various doses of 6β-naltrexol (or vehicle) to different groups of mice.

-

Agonist Administration: After a set pretreatment time, administer a standard dose of the opioid agonist (e.g., morphine) to all mice.

-

Test Latency: At the time of peak agonist effect, place each mouse back on the hotplate and measure the response latency.

-

Data Analysis: The antagonist effect is quantified by the reduction in the analgesic effect of morphine. The ID50 is calculated as the dose of 6β-naltrexol that causes a 50% reversal of the morphine-induced increase in latency time.

Signaling and Metabolism

The biological activity of 6β-naltrexol is rooted in its interaction with G-protein coupled receptors (GPCRs) and its formation from naltrexone.

Opioid Receptor Signaling Pathway

Opioid receptors are GPCRs that, upon activation by an agonist, inhibit adenylyl cyclase, reduce intracellular cAMP levels, and modulate ion channels. As a neutral antagonist, 6β-naltrexol binds to the receptor but does not initiate this signaling cascade, thereby blocking agonists from binding and activating the receptor.

Antagonist Action at the μ-Opioid Receptor

Metabolic Pathway of Naltrexone

6β-naltrexol is the primary product of naltrexone metabolism in humans, a conversion that significantly extends the duration of opioid receptor blockade during therapy.

Metabolism of Naltrexone

Conclusion

6β-naltrexol is a pharmacologically significant, long-acting, and potent metabolite of naltrexone. Its high affinity for the μ-opioid receptor, coupled with its characterization as a neutral antagonist, distinguishes it from its parent compound. While it is less potent than naltrexone in vivo in producing central nervous system blockade, its long half-life ensures a sustained antagonist effect.[2] These properties make 6β-naltrexol a key contributor to the clinical efficacy of naltrexone therapy. Further research into the specific activities of other minor metabolites, such as 2-Hydroxy-3-methoxy-6β-naltrexol, would provide a more complete picture of naltrexone's overall pharmacological profile.

References

- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 2. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Pharmacological enhancement of naltrexone treatment for opioid dependence: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jeolusa.com [jeolusa.com]

- 6. Radioligand-binding studies [bio-protocol.org]

- 7. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. jneurosci.org [jneurosci.org]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

In Vivo Formation of 2-Hydroxy-3-methoxy-6β-naltrexol from Naltrexone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltrexone, a potent opioid antagonist, is a critical therapeutic agent in the management of opioid and alcohol dependence.[1][2] Its clinical efficacy is attributed not only to the parent drug but also to its metabolites, which exhibit their own pharmacokinetic and pharmacodynamic profiles.[3][4] While the primary metabolic pathway leads to the formation of 6β-naltrexol, a major active metabolite, several minor metabolites are also formed.[3][5][6] This technical guide provides an in-depth examination of the in vivo formation of a specific minor metabolite, 2-Hydroxy-3-methoxy-6β-naltrexol (HMN), from its parent compound, naltrexone.

Naltrexone undergoes extensive first-pass metabolism in the liver, with oral bioavailability estimates ranging from 5% to 40%.[3][7] The primary metabolic route involves the reduction of the 6-keto group by dihydrodiol dehydrogenases to form 6β-naltrexol.[4][6] HMN is recognized as a minor metabolite, and understanding its formation, distribution, and quantitative presence is essential for a comprehensive pharmacological profile of naltrexone.[3] This document will summarize the available quantitative data, detail experimental protocols for its analysis, and visualize the metabolic and analytical workflows.

Metabolic Pathway of Naltrexone

The biotransformation of naltrexone is a complex process resulting in several metabolic products. The principal pathway is the conversion to 6β-naltrexol. However, other minor metabolites, including 2-hydroxy-3-methoxy-6β-naltrexol and 2-hydroxy-3-methyl-naltrexone, have also been identified.[3] These metabolites, along with the parent drug, can also be conjugated to form additional products before being primarily excreted by the kidneys.[3]

Figure 1: Naltrexone Metabolic Pathway

Quantitative Analysis of HMN Formation

Quantitative studies have been conducted to determine the relative concentrations of HMN, naltrexone, and its major metabolite, 6β-naltrexol, in various human biological fluids. These studies provide insight into the disposition and relative abundance of this minor metabolite.

Following the administration of two 200 mg doses of naltrexone, the relative percentages of HMN, the parent drug (NT), and 6β-naltrexol (β-OL) were measured in plasma and urine. The data, collected 16 and 24 hours post-dosing, reveal interesting distributional differences.

| Biological Fluid | Analyte | Relative Percentage (%) |

| Plasma | 2-Hydroxy-3-methoxy-6β-naltrexol (HMN) | 23.1 |

| Naltrexone (NT) | 3.4 | |

| 6β-Naltrexol (β-OL) | 73.5 | |

| Urine | 2-Hydroxy-3-methoxy-6β-naltrexol (HMN) | 14.4 |

| Naltrexone (NT) | 9.0 | |

| 6β-Naltrexol (β-OL) | 76.6 | |

| Table 1: Relative Percentages of Naltrexone and its Metabolites in Human Plasma and Urine |

Furthermore, the distribution of HMN and 6β-naltrexol into red blood cells (RBCs) and saliva shows a distinct partitioning behavior, which may be influenced by the polarity of the compounds.

| Biological Matrix | Analyte | Relative Percentage (%) |

| Red Blood Cells (RBCs) | 2-Hydroxy-3-methoxy-6β-naltrexol (HMN) | 96.1 |

| 6β-Naltrexol (β-OL) | Not Significant | |

| Saliva | 2-Hydroxy-3-methoxy-6β-naltrexol (HMN) | Not Found |

| 6β-Naltrexol (β-OL) | 92.3 | |

| Table 2: Differential Distribution of HMN and 6β-Naltrexol in Human RBCs and Saliva |

Experimental Protocols

The quantification of HMN alongside naltrexone and 6β-naltrexol requires sensitive and specific analytical methods. A key methodology employed is gas-liquid chromatography (GLC).

Gas-Liquid Chromatography (GLC) for HMN Quantification

A method has been described for the simultaneous determination of HMN, naltrexone, and 6β-naltrexol in human body fluids such as urine, serum, red blood cells, and saliva.

Protocol Summary:

-

Sample Preparation & Extraction:

-

Biological fluid samples are collected from subjects.

-

A differential extraction procedure is employed. This step is crucial as the pentafluoropropionate (PFPA) derivatives of HMN and 6β-naltrexol have nearly identical retention times in GLC. The separation is based on the different partition characteristics of the analytes between aqueous and organic solvents.

-

-

Derivatization:

-

For Urine (Higher Concentrations): The extracted bases are derivatized using bis-(trimethylsilyl) trifluoroacetamide (BSTFA).

-

For Serum, RBC, Saliva (Lower Concentrations): The extracted bases are derivatized to their pentafluoropropionate (PFPA) derivatives.

-

-

Chromatographic Analysis:

-

Detection Method for BSTFA derivatives: Flame Ionization Detection (FID) provides sufficient sensitivity for the higher concentrations found in urine.

-

Detection Method for PFPA derivatives: Electron Capture Detection (ECD) is used for its higher sensitivity to detect the lower concentrations present in serum, RBCs, and saliva.

-

-

Quantification:

-

Standard curves are generated using known concentrations of HMN, naltrexone, and 6β-naltrexol.

-

The concentration of each analyte in the samples is determined by comparing its peak area to the standard curve.

-

Figure 2: GLC Workflow for HMN Analysis

Conclusion

The formation of 2-Hydroxy-3-methoxy-6β-naltrexol represents a minor but significant aspect of naltrexone's overall metabolism. Quantitative analyses demonstrate its presence in plasma and urine, with a particularly high relative concentration found within red blood cells, suggesting a unique distribution profile compared to the major metabolite, 6β-naltrexol. The specialized gas-liquid chromatographic methods developed for its detection underscore the analytical challenges and solutions required for studying minor drug metabolites. For researchers and professionals in drug development, a thorough understanding of all metabolic pathways, including minor ones, is paramount for building a complete safety and efficacy profile of a therapeutic agent. Further investigation into the specific enzymes responsible for HMN formation and its potential pharmacological activity is warranted.

References

- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. addictions.psych.ucla.edu [addictions.psych.ucla.edu]

- 3. getnaltrexone.com [getnaltrexone.com]

- 4. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naltrexone metabolism and concomitant drug concentrations in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Quantitative determination of 2-hydroxy-3-methoxy-6 beta-naltrexol (HMN), naltrexone, and 6 beta-naltrexol in human plasma, red blood cells, saliva, and urine by gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 2-Hydroxy-3-methoxy-6β-naltrexol in Naltrexone's Therapeutic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of 2-hydroxy-3-methoxy-6β-naltrexol, a minor metabolite of the opioid antagonist naltrexone. While the pharmacological landscape of naltrexone and its primary metabolite, 6β-naltrexol, is well-documented, the contribution of minor metabolites like 2-hydroxy-3-methoxy-6β-naltrexol to the parent drug's overall therapeutic and adverse effects remains an area of limited investigation. This document summarizes the available data, highlights knowledge gaps, and provides detailed experimental context for the future characterization of this and other novel drug metabolites.

Introduction to Naltrexone and its Metabolism

Naltrexone is a potent, orally active opioid receptor antagonist approved for the treatment of opioid use disorder and alcohol use disorder. Its therapeutic action is primarily mediated by blocking the mu-opioid receptor (MOR), thereby attenuating the reinforcing effects of opioids and alcohol.[1] Following oral administration, naltrexone undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[2] The major metabolite, 6β-naltrexol, is also an opioid receptor antagonist and is present in the plasma at significantly higher concentrations than the parent drug.[3]

A less abundant, but identified, metabolite is 2-hydroxy-3-methoxy-6β-naltrexol.[4] Despite being classified as a minor metabolite, its potential to contribute to the pharmacological activity of naltrexone cannot be dismissed without a thorough characterization of its own pharmacokinetic and pharmacodynamic properties.

Metabolic Pathway of Naltrexone

Naltrexone is primarily metabolized by dihydrodiol dehydrogenases to its major active metabolite, 6β-naltrexol. The formation of 2-hydroxy-3-methoxy-6β-naltrexol involves a more complex biotransformation, including hydroxylation and methoxylation, likely mediated by cytochrome P450 enzymes, followed by the reduction of the 6-keto group.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mixed Kappa/Mu Opioid Receptor Agonists: The 6β-Naltrexamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bibliometric evaluation of Journal of Analytical Toxicology as a scholarly publication according to the Web-of-Science citation database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Preliminary Research on the Mechanism of Action of 2-Hydroxy-3-methoxy-6β-naltrexol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research into the mechanism of action of 2-Hydroxy-3-methoxy-6β-naltrexol, a minor metabolite of the opioid antagonist naltrexone.[1][2][3] Given the limited direct research on this specific compound, this guide synthesizes information from studies on its parent compounds, naltrexone and 6β-naltrexol, to infer its likely pharmacological properties. Included are extrapolated quantitative data on receptor binding and functional activity, detailed experimental protocols for characterization, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the pharmacology of naltrexone metabolites.

Introduction

Naltrexone is a potent opioid receptor antagonist widely used in the treatment of opioid and alcohol use disorders.[4][5] Its pharmacological activity is attributed to both the parent drug and its major active metabolite, 6β-naltrexol.[5][6] A minor metabolite, 2-Hydroxy-3-methoxy-6β-naltrexol, is also formed, though it has been studied to a much lesser extent.[1][2][3] Understanding the mechanism of action of all metabolites is crucial for a complete picture of naltrexone's in vivo effects. This guide focuses on what is known and what can be reasonably inferred about the mechanism of action of 2-Hydroxy-3-methoxy-6β-naltrexol.

Proposed Mechanism of Action

Based on its structural similarity to naltrexone and 6β-naltrexol, 2-Hydroxy-3-methoxy-6β-naltrexol is presumed to act as a competitive antagonist at opioid receptors, with a likely preference for the mu-opioid receptor (MOR).[1][2][7] However, available data suggests its potency is significantly lower than that of naltrexone. One study noted that this metabolite is "hundreds of times less potent than naltrexone at the mu-receptor".[1][2] This suggests that while it may contribute to the overall pharmacological profile of naltrexone, its direct antagonist effects are likely to be minimal in comparison to the parent drug and its major metabolite.

Quantitative Data

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Functional Antagonism (MOR) IC50 (nM) |

| Naltrexone | ~0.1 - 1.0 | ~1 - 10 | ~10 - 100 | ~1 - 10 |

| 6β-Naltrexol | ~0.2 - 2.0 | ~5 - 20 | ~100 - 300 | ~1 - 20 |

| 2-Hydroxy-3-methoxy-6β-naltrexol | >100 (estimated) | Not Available | Not Available | >1000 (estimated) |

Note: The values for Naltrexone and 6β-Naltrexol are approximate ranges compiled from multiple sources. The values for 2-Hydroxy-3-methoxy-6β-naltrexol are estimations based on the qualitative statement of being "hundreds of times less potent" than naltrexone.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to definitively characterize the mechanism of action of 2-Hydroxy-3-methoxy-6β-naltrexol.

Opioid Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 2-Hydroxy-3-methoxy-6β-naltrexol for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Objective: To quantify the affinity of the test compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human μ, δ, or κ opioid receptors

-

Cell culture reagents

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]diprenorphine (non-selective) or selective radioligands like [³H]DAMGO (μ), [³H]DPDPE (δ), or [³H]U69,593 (κ)

-

Unlabeled competitor: Naloxone (for non-specific binding determination)

-

Test compound: 2-Hydroxy-3-methoxy-6β-naltrexol

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the opioid receptor of interest to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add increasing concentrations of 2-Hydroxy-3-methoxy-6β-naltrexol.

-

Add a constant concentration of the radioligand to all wells.

-

For the determination of non-specific binding, add a high concentration of naloxone to a subset of wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of 2-Hydroxy-3-methoxy-6β-naltrexol to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of μ-opioid receptor activation.

Objective: To determine the functional antagonist potency (IC50) of the test compound at the μ-opioid receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human μ-opioid receptor

-

Cell culture reagents

-

Forskolin (an adenylyl cyclase activator)

-

DAMGO (a selective μ-opioid receptor agonist)

-

Test compound: 2-Hydroxy-3-methoxy-6β-naltrexol

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Cell Culture and Plating:

-

Culture and plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay:

-

Pre-incubate the cells with increasing concentrations of 2-Hydroxy-3-methoxy-6β-naltrexol.

-

Add a fixed concentration of DAMGO (typically its EC80) to all wells except the basal control.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time at 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control (100%) and the DAMGO + forskolin control (0%).

-

Plot the percentage of inhibition of the DAMGO effect against the logarithm of the 2-Hydroxy-3-methoxy-6β-naltrexol concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate agonist-stimulated G-protein activation.

Objective: To assess the antagonist properties of 2-Hydroxy-3-methoxy-6β-naltrexol by measuring its effect on agonist-induced [³⁵S]GTPγS binding to G-proteins.

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

Opioid agonist (e.g., DAMGO)

-

Test compound: 2-Hydroxy-3-methoxy-6β-naltrexol

-

Assay buffer (containing MgCl₂, NaCl, and HEPES)

Procedure:

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of 2-Hydroxy-3-methoxy-6β-naltrexol.

-

Add a fixed concentration of the opioid agonist.

-

Add the cell membrane preparation and incubate.

-

-

Initiation and Incubation:

-

Add [³⁵S]GTPγS to initiate the reaction.

-

Incubate at 30°C for a specified time.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the filter-bound radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Determine the net agonist-stimulated [³⁵S]GTPγS binding.

-

Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration to determine the IC50.

-

ERK1/2 Phosphorylation Assay

This assay measures the modulation of a downstream signaling event, the phosphorylation of ERK1/2.

Objective: To determine if 2-Hydroxy-3-methoxy-6β-naltrexol can antagonize agonist-induced ERK1/2 phosphorylation.

Materials:

-

Cells expressing the opioid receptor of interest

-

Opioid agonist

-

Test compound: 2-Hydroxy-3-methoxy-6β-naltrexol

-

Lysis buffer

-

Antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

-

Western blotting reagents and equipment or an ELISA-based detection kit

Procedure:

-

Cell Treatment:

-

Serum-starve the cells to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of 2-Hydroxy-3-methoxy-6β-naltrexol.

-

Stimulate the cells with an opioid agonist for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

-

Detection (Western Blotting):

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for p-ERK.

-

Use a secondary antibody conjugated to an enzyme for detection.

-

Visualize the bands and quantify their intensity.

-

Strip and re-probe the membrane with an antibody for total ERK to normalize the data.

-

-

Data Analysis:

-

Calculate the ratio of p-ERK to total ERK for each condition.

-

Plot the inhibition of agonist-induced ERK phosphorylation against the antagonist concentration to determine the IC50.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of 2-Hydroxy-3-methoxy-6β-naltrexol at the μ-opioid receptor and the experimental workflows.

Caption: Proposed antagonistic action at the μ-opioid receptor.

Caption: Experimental workflow for radioligand binding assays.

Caption: Experimental workflow for cAMP functional assays.

Conclusion and Future Directions

The available evidence suggests that 2-Hydroxy-3-methoxy-6β-naltrexol is a minor metabolite of naltrexone with weak antagonist activity at the μ-opioid receptor. Its contribution to the overall clinical effects of naltrexone is likely limited. However, to fully understand its pharmacological profile, further research is warranted. The experimental protocols outlined in this guide provide a roadmap for future studies to definitively determine its binding affinities, functional potencies, and potential for biased agonism or off-target effects. Such studies would provide a more complete understanding of naltrexone's metabolism and pharmacology.

References

- 1. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses [mdpi.com]

- 3. Naltrexone | C20H23NO4 | CID 5360515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. getnaltrexone.com [getnaltrexone.com]

- 6. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Distribution of 2-Hydroxy-3-methoxy-6beta-naltrexol in the Human Body: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the distribution of 2-Hydroxy-3-methoxy-6beta-naltrexol (HMN), a minor metabolite of naltrexone, in various human body fluids. This document is intended for researchers, scientists, and drug development professionals involved in the study of naltrexone and its metabolic fate.

Introduction

Naltrexone (NT) is an opioid antagonist primarily used to manage alcohol and opioid use disorders. Following administration, naltrexone undergoes extensive metabolism in the body, leading to the formation of several metabolites. The major metabolite is 6-beta-naltrexol (β-OL), which is also pharmacologically active. This compound (HMN) has been identified as another, minor, metabolite of naltrexone. Understanding the distribution of all metabolites, including minor ones like HMN, is crucial for a complete pharmacokinetic and pharmacodynamic profile of the parent drug.

This guide focuses specifically on the quantitative distribution of HMN in human body fluids, based on available scientific literature. It also provides detailed experimental protocols for the analytical methods used to quantify this metabolite.

Naltrexone Metabolism and the Formation of this compound

Naltrexone is metabolized in the liver primarily through dihydrodiol dehydrogenases to its main active metabolite, 6β-naltrexol. Other minor metabolites, including 2-hydroxy-3-methoxy-6β-naltrexol, are also formed. The metabolic pathway leading to HMN is less well-characterized than that of 6β-naltrexol but is understood to be a result of further biotransformation of naltrexone or its primary metabolites.

Caption: Naltrexone Metabolic Pathway

Quantitative Distribution of this compound

The distribution of this compound (HMN), naltrexone (NT), and 6-beta-naltrexol (β-OL) has been quantified in various human body fluids. The following table summarizes the relative percentages of these compounds found in plasma, urine, red blood cells, and saliva after the administration of naltrexone.

| Body Fluid | This compound (HMN) | Naltrexone (NT) | 6-beta-naltrexol (β-OL) |

| Plasma | 23.1% | 3.4% | 73.5% |

| Urine | 14.4% | 9.0% | 76.6% |

| Red Blood Cells | 96.1% | Not Significant | Not Significant |

| Saliva | Not Detected | Not Significant | 92.3% |

| Data from a study of 4 subjects, 16 and 24 hours after two 200 mg doses of naltrexone.[1] |

The data indicates a differential distribution of HMN and β-OL, which may be attributed to their differing polarities. The nonpolar nature of HMN likely influences its high concentration in red blood cells, while the more polar β-OL is more prevalent in saliva.[1]

Experimental Protocols

The quantitative data presented in this guide was obtained through specific gas-liquid chromatographic (GLC) methods. Two primary methods were developed, differing in sensitivity to accommodate the varying concentrations of the analytes in different biological fluids.[1]

Analysis in Urine (Flame Ionization Detection)

This method is suitable for the higher concentrations of naltrexone and its metabolites found in urine.

Sample Preparation and Extraction:

-

To 5 ml of urine, add 1 ml of a saturated solution of sodium bicarbonate.

-

Add an internal standard (naloxone).

-

Extract the mixture with 6 ml of a solvent mixture of chloroform and isopropyl alcohol (3:1 v/v).

-

Centrifuge the mixture, and transfer the organic phase to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

Derivatization:

-

To the dried extract, add 50 µl of bis-(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Heat the mixture at 90°C for 15 minutes to form the trimethylsilyl derivatives.

Gas-Liquid Chromatography:

-

Column: A glass column packed with a suitable stationary phase (e.g., 3% OV-17 on Gas-Chrom Q).

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: Nitrogen.

-

Temperatures: Injector, detector, and oven temperatures are optimized for the separation of the derivatized analytes.

Analysis in Plasma, Red Blood Cells, and Saliva (Electron Capture Detection)

Due to the lower concentrations of the analytes in these fluids, a more sensitive method utilizing electron capture detection is required.

Sample Preparation and Extraction:

-

Follow the same initial extraction procedure as for urine.

Derivatization:

-

To the dried extract, add 100 µl of pentafluoropropionic anhydride (PFPA) in an appropriate solvent.

-

Heat the mixture to form the pentafluoropropionate derivatives.

Differential Extraction (for separation of HMN and 6-beta-naltrexol):

-

Because the PFPA derivatives of HMN and 6-beta-naltrexol have nearly identical GLC retention times, a differential extraction is performed based on their different partition characteristics between aqueous and organic solvents before derivatization.[1]

Gas-Liquid Chromatography:

-

Column: Similar to the FID method.

-

Detector: Electron Capture Detector (ECD).

-

Carrier Gas: A mixture of argon and methane.

-

Temperatures: Optimized for the ECD and the specific derivatives.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxy-3-methoxy-6beta-naltrexol in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Hydroxy-3-methoxy-6beta-naltrexol (HMN), a minor metabolite of naltrexone, in human plasma. The information is compiled from existing literature on HMN and analogous methods for naltrexone and its major metabolite, 6beta-naltrexol.

Introduction

This compound (HMN) is a minor metabolite of naltrexone, an opioid antagonist used in the treatment of opioid and alcohol dependence.[1] Accurate quantification of naltrexone and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. While modern analytical methods for naltrexone and its primary metabolite, 6beta-naltrexol, are well-established, specific, up-to-date protocols for HMN are less common. This document outlines both a historical gas chromatography (GC) method and a proposed, modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of HMN in human plasma.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various analytical methods for naltrexone and its metabolites. This data provides a reference for expected performance of bioanalytical assays for these compounds.

Table 1: Gas Chromatography (GC) Method for HMN, Naltrexone, and 6beta-naltrexol

| Analyte | Method | Detector | Sensitivity | Reference |

| HMN, Naltrexone, 6beta-naltrexol | Gas-Liquid Chromatography | Flame Ionization Detection (FID) | Sufficient for urine | [1] |

| HMN, Naltrexone, 6beta-naltrexol | Gas-Liquid Chromatography | Electron Capture Detection (ECD) | More sensitive for plasma, RBCs, saliva | [1] |

Historical data from Verebey et al. (1980) did not specify modern validation parameters like LLOQ, accuracy, and precision in the abstract.

Table 2: HPLC and LC-MS/MS Methods for Naltrexone and 6beta-naltrexol

| Analyte(s) | Method | LLOQ | Accuracy (%) | Precision (% RSD) | Linearity (ng/mL) | Reference |

| Naltrexone | HPLC-ECD | 0.25 ng/mL | < 16 | < 10 | 0.25 - 50.0 | |

| 6beta-naltrexol | HPLC-ECD | 0.5 ng/mL | < 16 | < 10 | 0.5 - 100 | |

| Naltrexone | LC-MS/MS | 2 ng/mL | > 93.465 | < 11.520 | Not Specified | [2] |

| 6beta-naltrexol | LC-MS/MS | 7.2 ng/mL | > 93.465 | < 11.520 | Not Specified | [2] |

| Naltrexone | LC-MS/MS | 0.5 ng/mL | Not Specified | Not Specified | 0.5 - 200 | |

| 6beta-naltrexol | LC-MS/MS | 0.5 ng/mL | Not Specified | Not Specified | 0.5 - 200 | |

| Naltrexone | HPLC-UV | 2 ng/mL | Not Specified | Not Specified | 2 - 100 | |

| 6beta-naltrexol | HPLC-UV | 2 ng/mL | Not Specified | Not Specified | 2 - 100 |

Experimental Protocols

Historical Gas Chromatography (GC) Method for HMN

This method, described by Verebey et al. (1980), was one of the first to quantify HMN in biological fluids.[1]

3.1.1. Sample Preparation: Differential Extraction

A key feature of this method is the separation of HMN and 6beta-naltrexol by differential extraction due to their similar chromatographic retention times after derivatization.[1] The nonpolar nature of HMN and the greater polarity of 6beta-naltrexol allow for their separation based on partitioning between aqueous and organic solvents.[1]

3.1.2. Derivatization

-

For analysis in urine, bis-(trimethylsilyl)trifluoroacetamide (BSTFA) is used as the derivatizing agent for detection by FID.[1]

-

For more sensitive analysis in plasma, red blood cells, and saliva, pentafluoropropionate (PFPA) derivatives are formed for detection by ECD.[1]

3.1.3. Gas Chromatography Conditions

The specific GC column, temperature program, and gas flow rates would need to be optimized based on the instrumentation available, as these details from the original publication may be outdated.

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for HMN

This proposed protocol is based on modern, highly sensitive, and specific LC-MS/MS methods for the parent compound, naltrexone, and its major metabolite, 6beta-naltrexol. This method is expected to be suitable for the quantitative analysis of HMN in human plasma and would require validation according to regulatory guidelines.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of HMN, or a structurally similar compound not present in the sample). Load the sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. Liquid Chromatography Conditions

-

HPLC System: A UPLC or HPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of polar and nonpolar compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3.2.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor and product ions for HMN would need to be determined by infusing a standard solution of the analyte into the mass spectrometer. Based on the structure of HMN (this compound), the protonated molecule [M+H]+ would be the precursor ion. Product ions would be generated through collision-induced dissociation.

-

For reference, the MRM transitions for naltrexone and 6beta-naltrexol are m/z 342 -> 324 and m/z 344 -> 326, respectively.[2]

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of HMN.

Visualizations

Naltrexone Metabolism

References

- 1. Quantitative determination of 2-hydroxy-3-methoxy-6 beta-naltrexol (HMN), naltrexone, and 6 beta-naltrexol in human plasma, red blood cells, saliva, and urine by gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous analysis of naltrexone and its major metabolite, 6-beta-naltrexol, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas-Liquid Chromatography for the Analysis of 2-Hydroxy-3-methoxy-6β-naltrexol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltrexone, an opioid antagonist, is extensively metabolized in the body, leading to various metabolites. Among these, 2-Hydroxy-3-methoxy-6β-naltrexol (HMN) is a minor but important metabolite. Accurate and sensitive quantification of HMN in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies. While modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are now more common for bioanalytical applications due to their high sensitivity and specificity, gas-liquid chromatography (GLC) has historically been a robust and reliable technique for the analysis of naltrexone and its metabolites.

This document provides a detailed application note and protocol for the analysis of HMN, alongside naltrexone and its major metabolite, 6β-naltrexol, in biological fluids using gas-liquid chromatography. The methodologies described are primarily based on the work of Verebey et al. (1980), which outlines two distinct GLC methods tailored for different biological samples and sensitivity requirements.[1]

Principle

The analysis of polar and non-volatile compounds like naltrexone and its metabolites by GLC requires a chemical derivatization step to increase their volatility and thermal stability. This protocol describes two such derivatization approaches coupled with two different detection systems:

-

For Urine Analysis: Trimethylsilyl (TMS) derivatization followed by Flame Ionization Detection (FID). This method is suitable for samples where the analyte concentrations are relatively high.

-

For Plasma, Red Blood Cells, and Saliva Analysis: Pentafluoropropionate (PFP) derivatization followed by Electron Capture Detection (ECD). The use of an ECD provides significantly higher sensitivity, making it suitable for matrices with lower analyte concentrations.

A key challenge in the analysis of HMN is its co-elution with the major metabolite, 6β-naltrexol, when their PFP derivatives are analyzed.[1] This protocol addresses this issue through a differential extraction procedure that separates the two compounds based on their differing partition characteristics between aqueous and organic solvents.[1]

Experimental Protocols

Method 1: Analysis in Urine using GLC-FID

This method is suitable for the quantitative analysis of HMN, naltrexone, and 6β-naltrexol in urine samples.

1. Sample Preparation and Extraction:

-

To 2 mL of urine, add an appropriate internal standard.

-

Adjust the pH of the sample to 8.5-9.0 using a suitable buffer (e.g., sodium bicarbonate/sodium carbonate buffer).

-

Extract the analytes from the aqueous phase using an organic solvent (e.g., a mixture of ethylene dichloride and isopropanol).

-

Vortex the mixture vigorously and then centrifuge to separate the layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

2. Derivatization (Trimethylsilylation):

-

To the dried extract, add 50 µL of bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the tube and heat at 60-80°C for 15-30 minutes to form the TMS derivatives.

-

Cool the reaction mixture to room temperature before injection into the GLC system.

3. GLC-FID Conditions:

-

Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector.

-

Column: A packed column suitable for opioid analysis (e.g., 3% SE-30 on 80/100 mesh Supelcoport, 6 ft x 2 mm i.d. glass column).

-

Carrier Gas: Nitrogen or Helium at a flow rate of 20-40 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 200°C

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 10 minutes.

-

Method 2: Analysis in Plasma, Red Blood Cells, and Saliva using GLC-ECD

This highly sensitive method is designed for the analysis of HMN, naltrexone, and 6β-naltrexol in biological fluids where concentrations are expected to be low.

1. Differential Extraction:

-

Step A: Extraction of HMN and Naltrexone:

-

To 1-2 mL of plasma, saliva, or lysed red blood cells, add an internal standard.

-

Adjust the sample pH to approximately 8.5 with a buffer.

-

Extract with a non-polar organic solvent (e.g., benzene or toluene). This step will preferentially extract the less polar compounds, HMN and naltrexone, leaving the more polar 6β-naltrexol in the aqueous phase.[1]

-

Separate the organic layer.

-

-

Step B: Extraction of 6β-naltrexol:

-

To the remaining aqueous layer from Step A, add a more polar solvent mixture (e.g., ethylene dichloride:isopropanol, 3:1 v/v) to extract 6β-naltrexol.

-

Separate this second organic layer.

-

-

Back Extraction and Final Extract Preparation:

-

Separately back-extract the analytes from both organic phases into a small volume of acidic solution (e.g., 0.1 M HCl).

-

Make the acidic aqueous phases basic (pH ~9.0) and re-extract into a final small volume of an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the final organic extracts to dryness.

-

2. Derivatization (Pentafluoropropionylation):

-

To each of the dried extracts, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

-

Seal the tubes and heat at 60°C for 15 minutes to form the PFP derivatives.

-

After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate) for injection.

3. GLC-ECD Conditions:

-

Gas Chromatograph: A GC system equipped with an Electron Capture Detector (Ni-63).

-

Column: A packed column similar to that used in Method 1 (e.g., 3% OV-17 on 100/120 mesh Gas Chrom Q).

-

Carrier Gas: Argon/Methane (95:5) at a flow rate of 30-50 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program: Isothermal at 230-240°C.

Data Presentation

The following tables summarize the expected quantitative data based on the described methodologies. Note that specific values for retention times, LOD, and LOQ are highly dependent on the specific instrumentation, column, and operating conditions, and should be determined during method validation.

Table 1: GLC-FID Method for Urine Analysis

| Analyte | Derivatization | Expected Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Naltrexone | TMS | To be determined | ~20-50 | ~50-100 |

| 6β-naltrexol | TMS | To be determined | ~20-50 | ~50-100 |

| 2-Hydroxy-3-methoxy-6β-naltrexol | TMS | To be determined | ~20-50 | ~50-100 |

Table 2: GLC-ECD Method for Plasma, RBC, and Saliva Analysis

| Analyte | Derivatization | Expected Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Naltrexone | PFP | To be determined | ~0.1-0.5 | ~0.5-1.0 |

| 6β-naltrexol | PFP | To be determined | ~0.1-0.5 | ~0.5-1.0 |

| 2-Hydroxy-3-methoxy-6β-naltrexol | PFP | To be determined | ~0.1-0.5 | ~0.5-1.0 |

Visualizations

Naltrexone Metabolism

Naltrexone is primarily metabolized in the liver via dihydrodiol dehydrogenases to its major active metabolite, 6β-naltrexol. A minor metabolic pathway involves hydroxylation and O-methylation to form 2-hydroxy-3-methoxy-6β-naltrexol.

Caption: Metabolic pathway of Naltrexone.

Experimental Workflow for GLC Analysis of HMN

The following diagram illustrates the general workflow for the gas-liquid chromatographic analysis of 2-Hydroxy-3-methoxy-6β-naltrexol and related compounds from biological matrices.

Caption: GLC analysis workflow.

Conclusion

The described gas-liquid chromatography methods provide a robust framework for the quantitative analysis of 2-Hydroxy-3-methoxy-6β-naltrexol, naltrexone, and 6β-naltrexol in various biological fluids. The choice between the FID and ECD methods will depend on the required sensitivity and the nature of the sample matrix. Careful optimization of the extraction and derivatization steps is critical for achieving accurate and reproducible results. While more modern techniques exist, these GLC protocols remain a valuable reference for bioanalytical scientists.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Naltrexone and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltrexone is an opioid antagonist used in the management of alcohol and opioid dependence.[1] Following administration, naltrexone undergoes extensive metabolism, primarily to 6-β-naltrexol, its major and active metabolite.[2] Monitoring the plasma concentrations of both naltrexone and 6-β-naltrexol is crucial for therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of treatment outcomes.[3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the simultaneous determination of naltrexone and its metabolites in biological matrices.[4][5] This application note provides detailed protocols for the separation and quantification of naltrexone and 6-β-naltrexol using HPLC, with a focus on methods employing UV and electrochemical detection.

Metabolic Pathway of Naltrexone

Naltrexone is primarily metabolized in the liver by the enzyme dihydrodiol dehydrogenase, which reduces the 6-keto group to form 6-β-naltrexol.[2] This major metabolite is also pharmacologically active, although it is a weaker opioid antagonist than the parent drug.[2]

Caption: Metabolic conversion of naltrexone to its major metabolite, 6-β-naltrexol.

HPLC Methods for Analysis

Several HPLC methods have been developed for the simultaneous analysis of naltrexone and 6-β-naltrexol in biological samples, most commonly plasma and serum. The choice of method often depends on the required sensitivity, available equipment, and the nature of the study. Below are summaries and protocols for two common approaches: HPLC with UV detection and HPLC with electrochemical detection.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various published HPLC methods for the analysis of naltrexone and 6-β-naltrexol.

| Parameter | HPLC-UV Method[3] | HPLC-Electrochemical Detection Method[2][4] |

| Analyte | Naltrexone | 6-β-naltrexol |

| Retention Time (min) | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | 2 ng/mL[6] | 2 ng/mL[6] |

| Extraction Recovery (%) | Not Specified | Not Specified |

| Linearity Range | 2-100 ng/mL[6] | 2-100 ng/mL[6] |

| Within-day Precision (%RSD) | Not Specified | Not Specified |

| Between-day Precision (%RSD) | Not Specified | Not Specified |

Experimental Protocols

Method 1: HPLC with UV Detection

This method provides a cost-effective and accessible approach for the simultaneous quantification of naltrexone and 6-β-naltrexol.[3]

1. Sample Preparation (Solid-Phase Extraction)

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

-

Materials:

-

Procedure:

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute naltrexone and 6-β-naltrexol with an appropriate organic solvent like ethyl acetate.[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.[7]

-

2. HPLC Conditions

-

Column: Kinetex EVO C18 (150 x 4.6 mm, 5 µm) or equivalent[3]

-

Mobile Phase: A mixture of methanol and 0.1% ortho-phosphoric acid in water (containing 0.1% triethylamine), in a 20:80 (v/v) ratio.[3]

-

Flow Rate: 0.4 mL/min[3]

-

Column Temperature: 15°C[3]

-

Injection Volume: 20 µL[8]

Method 2: HPLC with Electrochemical Detection

This method offers high sensitivity, which is particularly useful for detecting low concentrations of naltrexone and its metabolite.[2][4]

1. Sample Preparation (Liquid-Liquid Extraction)

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

-

Materials:

-

Procedure:

-

To 1 mL of serum sample, add the internal standard (nalorphine).[2]

-

Make the sample basic by adding 1 mL of 0.5 M Na2HPO4·2H2O (pH 9).[2]

-

Perform liquid-liquid extraction by adding 5 mL of butyl acetate and vortexing.[2]

-

Centrifuge to separate the layers and transfer the organic layer to a new tube.

-

Back-extract the analytes from the organic solvent into an acidic aqueous solution by adding perchloric acid and vortexing.[2][4]

-

Centrifuge, and inject a portion of the acid extract into the HPLC system.[2][4]

-

2. HPLC Conditions

-

Mobile Phase: A solution of NaH2PO4 with acetonitrile as an organic modifier, and octanesulfonic acid and tetraethylammonium hydrogen sulphate as ion-pairing reagents.[2][4]

-

Flow Rate: 1.2 mL/min[5]

Conclusion

The HPLC methods described provide reliable and reproducible means for the simultaneous determination of naltrexone and its primary metabolite, 6-β-naltrexol, in biological matrices. The choice between UV and electrochemical detection will depend on the specific sensitivity requirements of the study. Proper sample preparation is critical for accurate and precise quantification. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in the field of drug development and therapeutic drug monitoring.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. arch.ies.gov.pl [arch.ies.gov.pl]

- 3. Development of HPLC methodology for quantification of naltrexone and 6β-naltrexol in human plasma and its potential in alcohol use disorder treatment monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High-performance liquid chromatographic determination of naltrexone in plasma of hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

Application Note: Sensitive Detection of 2-Hydroxy-3-methoxy-6β-naltrexol using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 2-Hydroxy-3-methoxy-6β-naltrexol, a minor metabolite of naltrexone. The protocol provides a framework for sample preparation from biological matrices, suggested chromatographic conditions, and a strategy for the optimization of mass spectrometric parameters. This method is intended for researchers, scientists, and drug development professionals requiring the accurate measurement of this metabolite for pharmacokinetic studies and other research applications.

Introduction

Naltrexone is an opioid antagonist used in the treatment of opioid and alcohol dependence. It is extensively metabolized in the body, primarily to 6β-naltrexol. 2-Hydroxy-3-methoxy-6β-naltrexol is a less abundant, or "minor," metabolite of naltrexone. While present at lower concentrations, the characterization and quantification of minor metabolites are crucial in drug development to fully understand the metabolic fate, potential for drug-drug interactions, and overall safety profile of a therapeutic agent. The structural similarity of 2-Hydroxy-3-methoxy-6β-naltrexol to other naltrexone metabolites necessitates a highly selective analytical method for its accurate determination. LC-MS/MS offers the required sensitivity and specificity for this purpose.

Experimental

Materials and Reagents

-

2-Hydroxy-3-methoxy-6β-naltrexol reference standard

-

Internal Standard (IS): A stable isotope-labeled analog of 2-Hydroxy-3-methoxy-6β-naltrexol is recommended (e.g., 2-Hydroxy-3-methoxy-6β-naltrexol-d3). If unavailable, a structurally related compound with similar chromatographic behavior and ionization properties that is not present in the sample matrix can be used.

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (or other relevant biological matrix)

-

Phosphate buffer (pH 7.4)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

-

Label 1.5 mL microcentrifuge tubes for each standard, quality control, and unknown sample.

-

To each tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution to each tube.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 1.5 mL tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following are suggested starting conditions and can be optimized for specific instrumentation and column chemistries.

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

| Parameter | Suggested Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimize for the specific instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |

-